molecular formula C7H12F3NO4 B3014487 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid CAS No. 1864058-29-6

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

Cat. No.: B3014487
CAS No.: 1864058-29-6
M. Wt: 231.171
InChI Key: FUXWUIUKLQCVIT-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid is a chemical compound with the molecular formula C7H12F3NO4 and a molecular weight of 231.17 g/mol . It is known for its unique structure, which includes an azetidine ring, a methoxymethyl group, and a trifluoroacetic acid moiety. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid typically involves the reaction of azetidine derivatives with methoxymethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the methoxymethyl group. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, while the trifluoroacetic acid moiety can influence the compound’s acidity and reactivity. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid is unique due to the combination of its azetidine ring, methoxymethyl group, and trifluoroacetic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(methoxymethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.C2HF3O2/c1-8-4-5(7)2-6-3-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWUIUKLQCVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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